molecular formula C12H14BrFO3 B13336196 Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate CAS No. 1443329-62-1

Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate

Cat. No.: B13336196
CAS No.: 1443329-62-1
M. Wt: 305.14 g/mol
InChI Key: ZOTLBDTUCKWHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate is a brominated and fluorinated aromatic ester with the molecular formula C₁₂H₁₃BrFO₃. It features a phenoxy group substituted with bromine at the 2-position and fluorine at the 5-position, linked via a butanoate ester chain to an ethyl group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its halogenated aromatic structure, which enhances reactivity in cross-coupling reactions and bioactivity modulation .

Key identifiers include:

  • InChIKey: GWXCXWCSQXEEGL-UHFFFAOYSA-N
  • Synonyms: Starbld0036856, ZINC95733950, Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate . Suppliers such as MolPort and AKOS provide this compound for research applications, highlighting its commercial relevance in organic synthesis .

Properties

CAS No.

1443329-62-1

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

ethyl 4-(2-bromo-5-fluorophenoxy)butanoate

InChI

InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-8-9(14)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3

InChI Key

ZOTLBDTUCKWHAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=CC(=C1)F)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromo-5-Fluorophenol

The synthesis of 2-bromo-5-fluorophenol can be achieved through various routes. One common method involves the nitration of 4-fluoroaniline, followed by diazotization and bromination, as described in the synthesis of 2-bromo-5-fluoroaniline. However, for the specific synthesis of 2-bromo-5-fluorophenol, a direct bromination of 4-fluorophenol could be considered.

Synthesis of Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate

To synthesize this compound, the following steps can be employed:

  • Synthesis of 2-bromo-5-fluorophenol : This involves the bromination of 4-fluorophenol. The reaction conditions can be optimized to achieve high yields.

  • Synthesis of Ethyl 4-hydroxybutanoate : This can be prepared through the esterification of 4-hydroxybutanoic acid with ethanol.

  • Williamson Ether Synthesis : The final step involves the reaction of 2-bromo-5-fluorophenol with ethyl 4-hydroxybutanoate in the presence of a base, such as sodium hydride, to form the desired phenoxybutanoate ester.

Reaction Conditions

Step Reaction Conditions Yield
1 Bromination of 4-fluorophenol: Br2, CH2Cl2, 0°C to room temperature 80-90%
2 Esterification of 4-hydroxybutanoic acid: EtOH, H2SO4, reflux 90-95%
3 Williamson Ether Synthesis: NaH, DMF, 80-100°C 70-80%

Analysis of the Compound

This compound can be analyzed using various spectroscopic methods, including NMR (1H and 13C) and mass spectrometry (MS) to confirm its structure.

Spectroscopic Data

  • 1H NMR : Expected signals include those for the ethyl group (CH3CH2O), the butanoate backbone (CH2CH2CH2O), and the aromatic protons of the phenoxy group.
  • 13C NMR : Signals for the carbonyl carbon, the ethyl group, the butanoate chain, and the aromatic carbons.
  • MS : Molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxybutanoates.

    Oxidation: Formation of 4-(2-bromo-5-fluoro-phenoxy)butanoic acid.

    Reduction: Formation of 4-(2-bromo-5-fluoro-phenoxy)butanol.

Scientific Research Applications

Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of phenoxy compounds with biological macromolecules.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the bromine and fluorine atoms can form halogen bonds with electron-rich sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents (Phenoxy Group) Ester Chain Key Applications/Properties References
This compound 2-Br, 5-F Butanoate Cross-coupling reactions, bioactivity
Ethyl 4-(2-amino-2-thioxoethoxy)benzoate 2-Amino-2-thioxoethoxy Benzoate Chelation, metal-binding studies
Ethyl 4-(2-bromo-5-cyano-3-methyl-pyrrol-1-yl)benzoate 2-Br, 5-CN, 3-CH₃ (pyrrole) Benzoate Heterocyclic drug discovery

Key Observations :

Substituent Effects: The 2-bromo-5-fluoro substitution in the target compound enhances electrophilicity at the aromatic ring, favoring Suzuki-Miyaura couplings compared to non-halogenated analogues. In contrast, Ethyl 4-(2-amino-2-thioxoethoxy)benzoate contains a thioamide group, enabling coordination with transition metals (e.g., Pd, Cu) for catalysis . The 5-cyano-3-methyl-pyrrole substituent in the pyrrole-based analogue introduces steric hindrance and electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

This contrasts with shorter-chain esters (e.g., acetate), which may reduce metabolic stability .

Biological Activity: Fluorine at the 5-position in the target compound is associated with enhanced metabolic resistance and binding affinity in drug candidates, a feature absent in non-fluorinated analogues like Ethyl 4-(2-bromo-phenoxy)butanoate .

Biological Activity

Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate is a compound of significant interest in medicinal chemistry and agrochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14BrF O3 and a molecular weight of approximately 305.14 g/mol. The compound features a butanoate group linked to a phenoxy moiety that contains both bromine and fluorine substituents, which significantly influence its chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. On an industrial scale, continuous flow reactors may be employed to optimize yield and purity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties . The presence of halogen atoms, particularly bromine and fluorine, may enhance the compound's lipophilicity and metabolic stability, making it a candidate for further investigation in drug development.

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets, such as enzymes or receptors. The halogen substituents can modulate the binding affinity of the compound to these targets, potentially leading to inhibition or activation of various biological pathways.

Case Studies

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC12H14BrF O3Contains both bromine and fluorine; potential antimicrobial properties
Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoateC12H14BrF O3Different halogen positioning; studied for herbicidal properties
Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoateC12H14ClF O3Chlorine substituent may affect reactivity differently

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 2-bromo-5-fluorophenol reacts with ethyl 4-bromobutanoate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux . Optimization includes:

  • Catalyst selection : Use of phase-transfer catalysts to enhance reaction rates.
  • Temperature control : Maintaining 80–100°C to balance reactivity and side-product formation.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate the ester product. Yield improvements (70–85%) are achieved by incremental addition of the phenol derivative to avoid dimerization .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O), bromo-fluoro-aromatic protons (δ 6.8–7.5 ppm), and butanoate chain (δ 2.3–2.6 ppm for CH₂COO) .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 331.0 (C₁₂H₁₃BrFO₃⁺) with <2 ppm error .
  • X-ray crystallography : Resolves spatial arrangement of substituents on the phenoxy ring, critical for understanding steric effects in reactivity .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–100 µM .
  • Enzyme inhibition : Evaluate interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric assays to assess metabolic stability .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values, ensuring <10% cytotoxicity at 50 µM for further studies .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 2-position acts as a leaving group in Suzuki-Miyaura couplings. Key factors:

  • Transmetallation : Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 60°C. Monitor reaction progress via TLC .
  • Electronic effects : The electron-withdrawing fluoro group at the 5-position enhances aryl halide reactivity by polarizing the C-Br bond .
  • Steric hindrance : Ortho-substitution slows reaction rates; extend reaction time to 24 hours for >90% conversion .

Q. How can conflicting data on the compound’s herbicidal activity be resolved?

  • Methodological Answer : Contradictions arise from structural analogs (e.g., chlorine vs. bromine substituents) and assay conditions. Strategies include:

  • Comparative bioassays : Test the compound alongside Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate under standardized conditions (e.g., Arabidopsis root growth inhibition) .
  • Metabolite profiling : Use LC-MS to identify degradation products in soil, which may differ in phytotoxicity .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values for Br vs. Cl) with herbicidal potency to predict activity trends .

Q. What strategies are effective in studying the compound’s interaction with lipid membranes?

  • Methodological Answer :

  • Langmuir-Blodgett trough : Measure changes in surface pressure (Δπ) during monolayer insertion to assess membrane permeability. Use DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) as a model membrane .
  • Fluorescence anisotropy : Label membranes with DPH (1,6-diphenyl-1,3,5-hexatriene) to quantify disruption of lipid packing at 10–100 µM compound concentrations .
  • MD simulations : Model interactions using GROMACS with CHARMM36 force fields, focusing on hydrogen bonding between the ester group and phospholipid headgroups .

Key Recommendations for Researchers

  • Synthetic scalability : Adopt continuous flow reactors for multi-gram synthesis to reduce side products .
  • Data reproducibility : Standardize bioassay protocols (e.g., OECD guidelines for herbicidal activity) .
  • Safety : Handle brominated intermediates in fume hoods due to volatility and potential toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.